molecular formula C5H7NOS B13613664 N-Hydroxy-3-thiophenemethanamine CAS No. 148134-24-1

N-Hydroxy-3-thiophenemethanamine

Cat. No.: B13613664
CAS No.: 148134-24-1
M. Wt: 129.18 g/mol
InChI Key: HHKRHJJLCBYPSJ-UHFFFAOYSA-N
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Description

N-Hydroxy-3-thiophenemethanamine is an organic compound with the molecular formula C5H7NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-thiophenemethanamine can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. Electrochemical synthesis has also been explored as a sustainable alternative, providing a more environmentally friendly route to produce this compound .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-thiophenemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .

Mechanism of Action

The mechanism of action of N-Hydroxy-3-thiophenemethanamine involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes or receptors, leading to its therapeutic effects. For example, its derivatives may inhibit voltage-gated sodium channels, which are crucial for nerve signal transmission . The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

N-Hydroxy-3-thiophenemethanamine can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

    Thiophene-3-carboxylic acid: Known for its applications in organic electronics.

    2-Aminothiophene: Utilized in the development of dyes and pigments.

The uniqueness of this compound lies in its N-hydroxy functional group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

148134-24-1

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

N-(thiophen-3-ylmethyl)hydroxylamine

InChI

InChI=1S/C5H7NOS/c7-6-3-5-1-2-8-4-5/h1-2,4,6-7H,3H2

InChI Key

HHKRHJJLCBYPSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CNO

Origin of Product

United States

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